molecular formula C20H18Cl2N2O4 B4066662 2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate

2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate

Cat. No. B4066662
M. Wt: 421.3 g/mol
InChI Key: ZMLIYTLWXKINPT-UHFFFAOYSA-N
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Description

2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate is a useful research compound. Its molecular formula is C20H18Cl2N2O4 and its molecular weight is 421.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate is 420.0643624 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of related compounds, providing insights into their molecular geometries, crystal structures, and potential for various applications. For example, Şahin et al. (2011) reported on the synthesis and crystal structures of related compounds, utilizing density functional theory (DFT) studies to compare molecular geometries with experimental data. Their findings include molecular electrostatic potential maps and frontier molecular orbitals, suggesting potential areas of reactivity and interaction (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

Fungicidal and Insecticidal Activities

Some derivatives have been synthesized and evaluated for their fungicidal and insecticidal activities. Lv et al. (2015) synthesized a series of oxime ether derivatives containing 1-aryl-3-oxypyrazoles, one of which demonstrated greater fungicidal activity than the control compound at a specific dosage. This highlights the potential agricultural applications of these compounds in controlling plant pathogens (Lv, Liu, Li, Xu, Pan, Li, Chen, Huang, & Yang, 2015).

Antimicrobial and Anticancer Activities

Research has also explored the antimicrobial and anticancer activities of related compounds. For instance, Ratković et al. (2016) synthesized a series of derivatives starting from dehydrozingerone, which showed significant in vitro cytotoxic activity against some cancer cell lines, suggesting potential therapeutic applications (Ratković, Muskinja, Burmudžija, Ranković, Kosanić, Bogdanović, Markovic, Nikolic, Arsenijević, Đorđević, & Vukićević, 2016).

Corrosion Inhibition

Another area of application is in the field of corrosion inhibition, where derivatives have been studied for their effectiveness in protecting metals. Yadav et al. (2016) investigated two pyranopyrazole derivatives for their inhibition efficiency against mild steel corrosion in an acidic solution, finding high levels of efficiency under certain conditions. This suggests potential industrial applications in preventing corrosion of metals (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name

[2-[2-acetyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-5-yl]-5-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O4/c1-11(25)24-19(15-6-4-13(21)8-17(15)22)10-18(23-24)16-7-5-14(27-3)9-20(16)28-12(2)26/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLIYTLWXKINPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)OC)OC(=O)C)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.